molecular formula C12H15N3 B2389423 N-cyclopentyl-1H-benzimidazol-2-amine CAS No. 1011416-52-6

N-cyclopentyl-1H-benzimidazol-2-amine

Cat. No.: B2389423
CAS No.: 1011416-52-6
M. Wt: 201.273
InChI Key: NCEQHHBCDDBPRF-UHFFFAOYSA-N
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Description

N-cyclopentyl-1H-benzimidazol-2-amine is a heterocyclic compound that features a benzimidazole core with a cyclopentyl group attached to the nitrogen atom at position 1. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .

Preparation Methods

The synthesis of N-cyclopentyl-1H-benzimidazol-2-amine typically involves the condensation of o-phenylenediamine with cyclopentanone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial production methods for benzimidazole derivatives generally involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

N-cyclopentyl-1H-benzimidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of benzimidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the imine group to an amine.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the 5 and 6 positions. .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antiparasitic activities, making it a candidate for the development of new antibiotics and antiparasitic drugs.

    Medicine: Due to its anticancer properties, it is being investigated as a potential chemotherapeutic agent. It also shows promise in the treatment of viral infections and inflammatory diseases.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-cyclopentyl-1H-benzimidazol-2-amine involves its interaction with various molecular targets. In antimicrobial applications, it inhibits the synthesis of nucleic acids and proteins in microorganisms. In anticancer applications, it interferes with cell division and induces apoptosis in cancer cells. The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

N-cyclopentyl-1H-benzimidazol-2-amine can be compared with other benzimidazole derivatives such as:

    N-methyl-1H-benzimidazol-2-amine: Similar in structure but with a methyl group instead of a cyclopentyl group. It exhibits different pharmacological properties.

    N-phenyl-1H-benzimidazol-2-amine: Contains a phenyl group, leading to variations in its biological activity and chemical reactivity.

    N-ethyl-1H-benzimidazol-2-amine: Features an ethyl group, which affects its solubility and pharmacokinetics

This compound is unique due to the presence of the cyclopentyl group, which influences its chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-cyclopentyl-1H-benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-2-6-9(5-1)13-12-14-10-7-3-4-8-11(10)15-12/h3-4,7-9H,1-2,5-6H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEQHHBCDDBPRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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